molecular formula C21H28O4 B041098 Deprodone CAS No. 20423-99-8

Deprodone

Cat. No.: B041098
CAS No.: 20423-99-8
M. Wt: 344.4 g/mol
InChI Key: KQZSMOGWYFPKCH-UJPCIWJBSA-N
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Description

Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid. It is chemically identified as 21-Desoxyprednisolone or 11β,17α-Dihydroxypregna-1,4-diene-3,20-dione. This compound is primarily used for its anti-inflammatory and immunosuppressive properties .

Mechanism of Action

Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

This compound primarily targets glucocorticoid receptors in the body. These receptors are found in almost every cell and play a crucial role in regulating a wide range of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding triggers a series of biochemical reactions that lead to the suppression of inflammatory and immune responses . It effectively induces scar regression and improves scar pruritus and pain .

Biochemical Pathways

It is known that glucocorticoids like this compound can influence a wide range of biochemical pathways, including those involved in inflammation, immune response, and stress response .

Pharmacokinetics

Like other corticosteroids, it is expected to be well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammatory and immune responses. This can lead to a reduction in symptoms such as redness, swelling, and pain associated with conditions like pathological scars .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can affect its efficacy and patient experience. Intralesional injections of corticosteroids like this compound are widely used in clinical practice, but they can cause significant injection pain and adverse effects. Therefore, transdermal administration is being explored as a non-invasive and easy-to-use method for corticosteroid administration .

Biochemical Analysis

Biochemical Properties

Deprodone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by binding to glucocorticoid receptors, which are a type of nuclear receptor. Upon binding, this compound-receptor complexes translocate to the nucleus, where they influence the transcription of specific genes . This interaction modulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines. This compound also interacts with enzymes involved in the metabolism of carbohydrates, proteins, and lipids, thereby influencing metabolic pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune responses . In fibroblasts, it reduces collagen synthesis, which is beneficial in treating fibrotic conditions. This compound also affects the metabolism of glucose in liver cells by promoting gluconeogenesis and glycogenolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which then translocate to the nucleus and bind to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the production of anti-inflammatory proteins and the suppression of pro-inflammatory genes. This compound also inhibits the activity of phospholipase A2, an enzyme involved in the synthesis of inflammatory mediators . Additionally, it modulates the activity of various kinases and transcription factors, further influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Over time, this compound’s anti-inflammatory effects may diminish due to its metabolism and degradation. Long-term studies have shown that this compound can cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At high doses, it can cause toxic effects such as immunosuppression, hyperglycemia, and osteoporosis. Threshold effects have been observed, where the beneficial effects plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, which are involved in gluconeogenesis . This compound also affects the metabolism of amino acids and fatty acids by modulating the activity of enzymes involved in these pathways. These interactions influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins such as albumin . Within cells, this compound can diffuse across cell membranes and bind to intracellular glucocorticoid receptors. It is distributed to various tissues, including the liver, kidneys, and adipose tissue, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. Upon entering the cell, this compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, the this compound-receptor complex binds to specific DNA sequences, influencing gene transcription. This localization is crucial for its activity, as it allows this compound to regulate the expression of target genes and modulate cellular responses .

Chemical Reactions Analysis

Deprodone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can produce a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Deprodone has a wide range of scientific research applications:

Comparison with Similar Compounds

Deprodone is compared with other glucocorticoid corticosteroids such as fludroxycortide and flurandrenolide. While all these compounds share similar anti-inflammatory properties, this compound is unique in its specific molecular structure and the resulting pharmacokinetic properties. This uniqueness makes it particularly effective in certain applications, such as the treatment of keloids and hypertrophic scars .

Similar Compounds

  • Fludroxycortide
  • Flurandrenolide
  • Prednisolone

This compound’s distinct molecular structure and specific binding affinities contribute to its unique therapeutic profile, setting it apart from other similar compounds .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZSMOGWYFPKCH-UJPCIWJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043210
Record name Deprodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20423-99-8
Record name Deprodone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20423-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deprodone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020423998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deprodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deprodone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEPRODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z380L7N00P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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